2-phenylethanesulfonyl Chloride
Overview
Description
2-Phenylethanesulfonyl chloride is an organic compound with the molecular formula C₈H₉ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to an ethanesulfonyl chloride moiety. This compound is commonly used in organic synthesis as a reagent for introducing the ethanesulfonyl group into various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylethanesulfonyl chloride can be synthesized through the reaction of 2-phenylethanethiol with N-chlorosuccinimide in the presence of hydrochloric acid and acetonitrile. The reaction is typically carried out at low temperatures (around 10°C) to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .
Common Reagents and Conditions:
Amines: React with this compound in the presence of a base (e.g., triethylamine) to form sulfonamides.
Alcohols: React under basic conditions to form sulfonate esters.
Thiols: React to form sulfonothioates, often in the presence of a base.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2-Phenylethanesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-phenylethanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This results in the substitution of the chloride ion with the nucleophile, forming the corresponding sulfonamide, sulfonate ester, or sulfonothioate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group instead of a phenyl group.
Benzenesulfonyl chloride: Contains a benzene ring directly attached to the sulfonyl chloride group.
Tosyl chloride (p-toluenesulfonyl chloride): Features a toluene group attached to the sulfonyl chloride.
Uniqueness: 2-Phenylethanesulfonyl chloride is unique due to the presence of the phenylethane moiety, which imparts distinct reactivity and steric properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the phenylethane group is desired .
Properties
IUPAC Name |
2-phenylethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFNLHZZPHHFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375138 | |
Record name | 2-phenylethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-71-2 | |
Record name | 2-phenylethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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